

A Comprehensive Technical Guide to Fmoc-Val-OSu (CAS: 130878-68-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-val-osu*

Cat. No.: *B557352*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Val-OSu, with the CAS number 130878-68-1, is a cornerstone reagent in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).^{[1][2]} Its full chemical name is N- α -(9-Fluorenylmethyloxycarbonyl)-L-valine N-hydroxysuccinimide ester.^{[3][4]} This compound is an amino acid derivative where the amino group of L-valine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is activated by an N-hydroxysuccinimide (OSu) ester.^{[4][5]} This dual-functionality makes it a highly efficient building block for the stepwise assembly of peptide chains.^{[1][6]} The Fmoc group offers the advantage of mild deprotection conditions, typically using a base like piperidine, which is orthogonal to many other protecting groups used in peptide synthesis.^[5] The N-hydroxysuccinimide ester provides a highly reactive site for the formation of a stable amide bond with the free amino group of a growing peptide chain, facilitating rapid and efficient coupling.^{[4][5]} This technical guide provides an in-depth overview of the properties, applications, and experimental protocols related to **Fmoc-Val-OSu**.

Physicochemical and Technical Data

The key quantitative data for **Fmoc-Val-OSu** are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties

Property	Value	References
CAS Number	130878-68-1	[1] [3] [7]
Molecular Formula	C ₂₄ H ₂₄ N ₂ O ₆	[1] [3] [5]
Molecular Weight	436.46 g/mol	[3] [8]
Appearance	White to off-white powder/solid	[1] [4] [6]
Melting Point	135 - 146 °C	[1] [6] [9]
Optical Rotation	$[\alpha]D^{20} = -32 \pm 3^\circ$ (c=1 in DMF)	[1]
Purity	Typically ≥95% or ≥99% (HPLC)	[1] [2] [4] [6] [9]

Table 2: Solubility and Storage

Property	Information	References
Solubility	Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water.	[4] [10]
Storage Conditions	Store at 0 - 8 °C in a dry environment. Sensitive to moisture.	[1] [4] [6] [11]

Applications in Research and Development

Fmoc-Val-OSu is a critical reagent in several areas of scientific research and drug development:

- Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis for the efficient incorporation of valine residues into peptide sequences.[\[1\]](#)[\[2\]](#) Its high purity is essential for minimizing the incorporation of impurities that could affect the outcome of downstream applications.[\[5\]](#)

- Drug Development: This compound is utilized in the creation of peptide-based pharmaceuticals, where its stability and reactivity are advantageous for designing novel therapeutic agents.[1]
- Bioconjugation: The N-hydroxysuccinimide ester facilitates the attachment of peptides containing valine to other biomolecules, which is crucial for developing targeted drug delivery systems.[1]
- Proteomics Research: It aids in the study of protein interactions and functions by providing a tool to modify proteins for improved analysis and understanding of biological processes.[1][2]

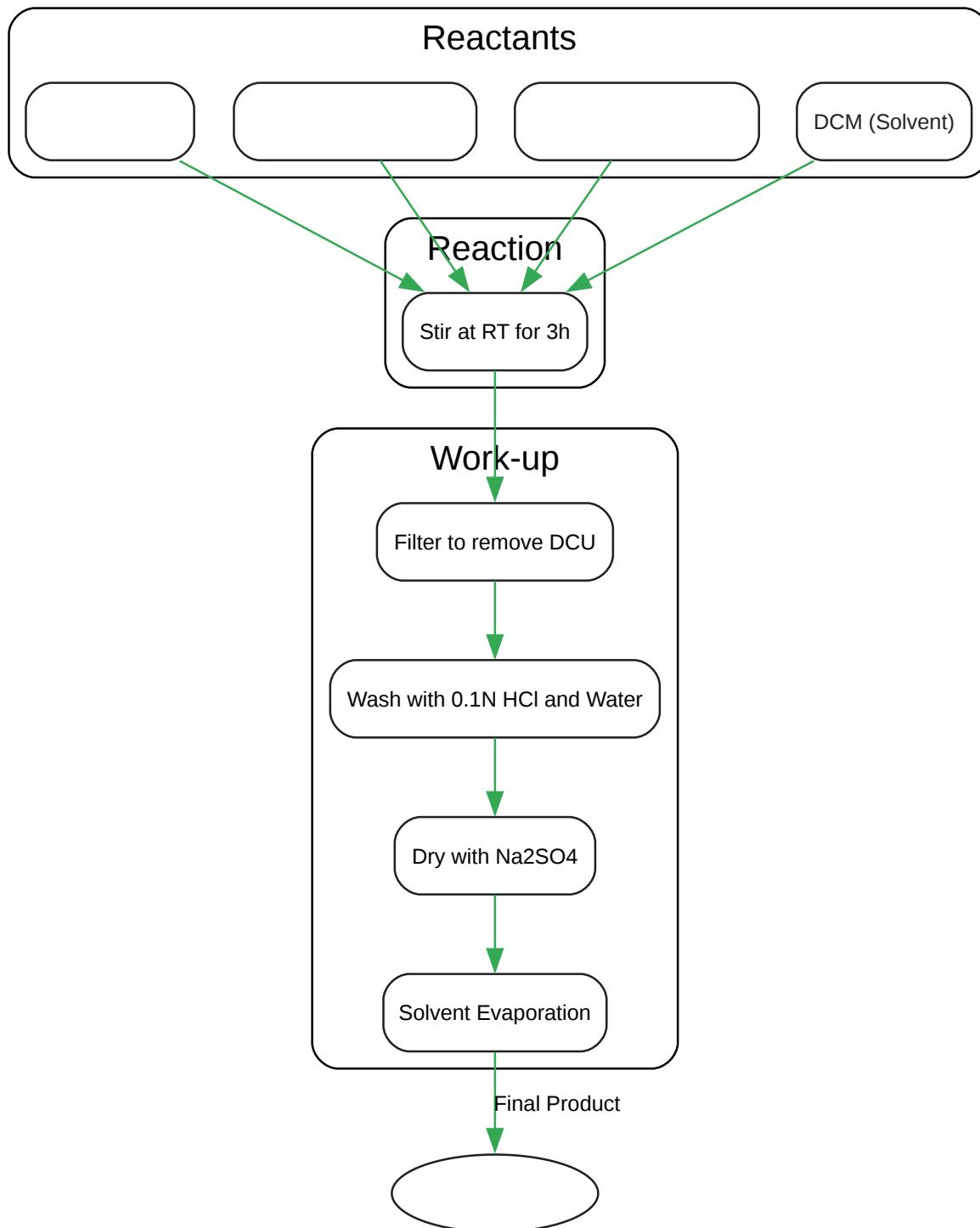
Experimental Protocols

Synthesis of Fmoc-Val-OSu

A common method for the synthesis of **Fmoc-Val-OSu** involves the activation of the carboxylic acid of Fmoc-L-valine with N-hydroxysuccinimide using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC).[10]

Materials:

- Fmoc-L-valine
- N-hydroxysuccinimide (NHS)
- Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (DCM)
- 0.1 N Hydrochloric acid (HCl)
- Deionized water
- Anhydrous sodium sulfate


Procedure:

- Dissolve Fmoc-L-valine in dichloromethane at room temperature.

- To this stirred solution, add N-hydroxysuccinimide followed by dicyclohexylcarbodiimide.
- Allow the reaction mixture to stir at room temperature for approximately 3 hours.
- A white solid precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
- Wash the organic phase sequentially with 0.1 N HCl solution and deionized water.
- Dry the organic phase with anhydrous sodium sulfate.
- The solvent can then be removed under reduced pressure to yield the **Fmoc-Val-OSu** product.

Diagram of Synthesis Workflow

Synthesis of Fmoc-Val-OSu

[Click to download full resolution via product page](#)

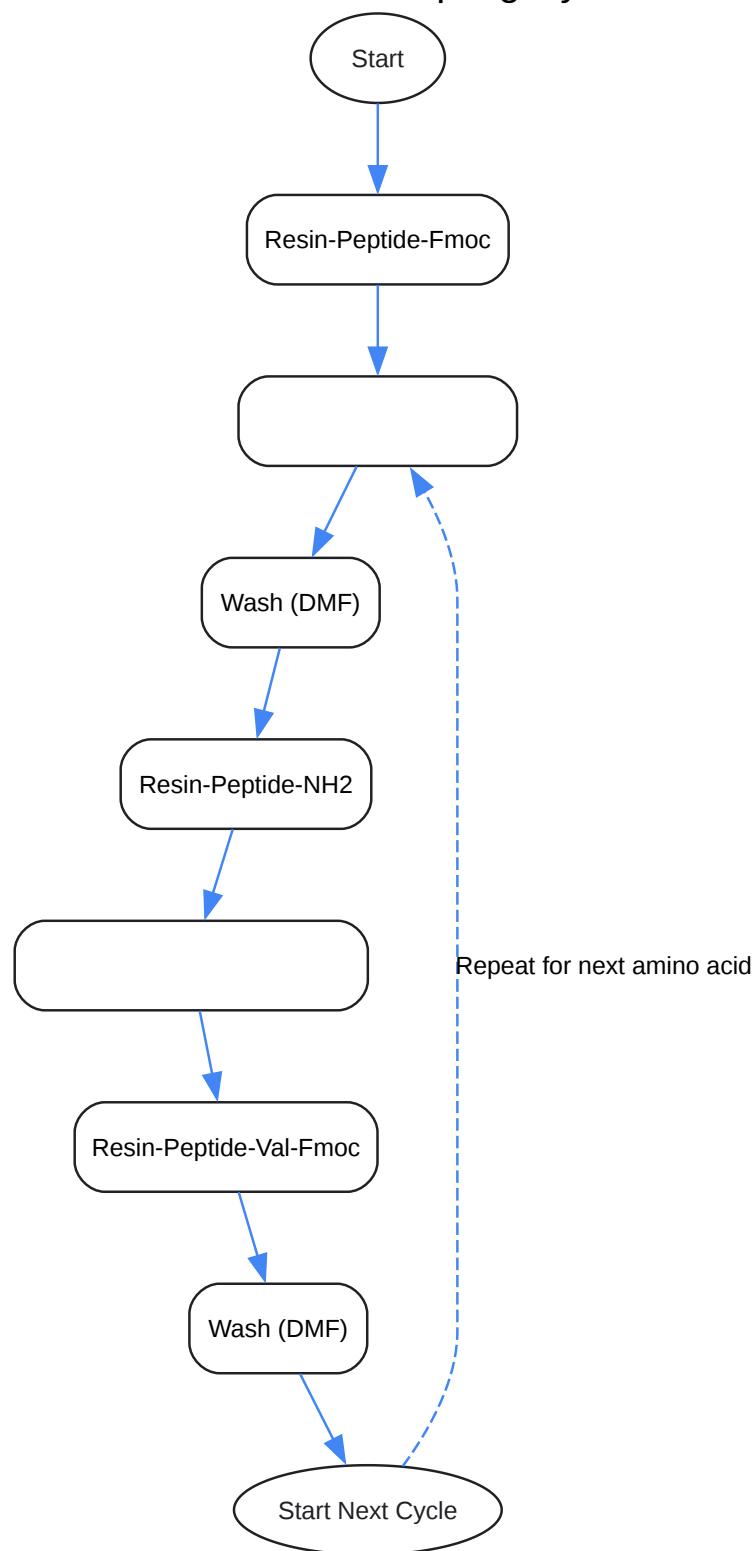
Caption: Workflow for the synthesis of **Fmoc-Val-OSu**.

Use of Fmoc-Val-OSu in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the coupling of **Fmoc-Val-OSu** to a resin-bound peptide chain during SPPS.

Materials:

- Peptide synthesis resin with a free N-terminal amine
- **Fmoc-Val-OSu**
- N,N-Dimethylformamide (DMF)
- Piperidine solution in DMF (typically 20%) for deprotection
- Coupling activators/bases (optional, as OSu esters are highly reactive)
- Washing solvents (e.g., DMF, DCM)


Procedure:

- Resin Swelling: Swell the resin in DMF.
- Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This will expose a free amine for the next coupling step.
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
- Coupling:
 - Dissolve **Fmoc-Val-OSu** in DMF.
 - Add the **Fmoc-Val-OSu** solution to the resin.

- Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with agitation.
- Washing: Wash the resin with DMF to remove any unreacted **Fmoc-Val-OSu** and reaction byproducts.
- Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-protected amino acid until the target peptide sequence is assembled.

Diagram of SPPS Coupling Cycle

Fmoc-SPPS Coupling Cycle

[Click to download full resolution via product page](#)

Caption: General workflow for a coupling cycle in Fmoc-SPPS.

Safety and Handling

While some safety data sheets classify **Fmoc-Val-OSu** as not hazardous, it is crucial to handle it with standard laboratory precautions.[11][12] Some sources indicate potential hazards such as skin, eye, and respiratory irritation.[13]

- Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat.[12]
- Handling: Avoid breathing dust. Use in a well-ventilated area.[13]
- First Aid:
 - In case of eye contact: Rinse cautiously with water for several minutes.[12][13]
 - In case of skin contact: Wash with soap and water.[12]
 - If inhaled: Move to fresh air.[12]
 - If swallowed: Rinse mouth with water.[11]
- Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[11]

Conclusion

Fmoc-Val-OSu (CAS: 130878-68-1) is a highly valuable reagent for the synthesis of peptides. Its pre-activated nature allows for efficient and reliable coupling reactions in SPPS, while the Fmoc protecting group ensures mild deprotection conditions compatible with a wide range of other protecting groups.[2][5] The high purity available from commercial suppliers ensures the integrity of the synthesized peptides for various applications, from basic research to drug discovery and development.[2][5] Adherence to proper handling and experimental protocols is essential for achieving optimal results and ensuring laboratory safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbino.com [nbino.com]
- 3. scbt.com [scbt.com]
- 4. CAS 130878-68-1: Fmoc-Val-OSu | CymitQuimica [cymitquimica.com]
- 5. nbino.com [nbino.com]
- 6. bocsci.com [bocsci.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. FMOC-VAL-OSU | 130878-68-1 [chemicalbook.com]
- 11. st56555.ispot.cc [st56555.ispot.cc]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Fmoc-Val-OSu (CAS: 130878-68-1)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557352#fmoc-val-osu-cas-number-130878-68-1\]](https://www.benchchem.com/product/b557352#fmoc-val-osu-cas-number-130878-68-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com